molecular formula C21H16BrClO4 B11499593 1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B11499593
M. Wt: 447.7 g/mol
InChI Key: HERXDMZGRGPLFY-UHFFFAOYSA-N
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Description

1a-Acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a complex organic compound that belongs to the class of cyclopropachromenes This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzoyl group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopropachromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromine atom: This is usually done via bromination using reagents like bromine or N-bromosuccinimide (NBS).

    Addition of the chlorobenzoyl group: This step involves an acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Acetylation and ethylation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1a-Acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1a-Acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1a-Acetyl-6-bromo-1-(4-fluorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one
  • 1a-Acetyl-6-bromo-1-(4-methylbenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Comparison: Compared to its similar compounds, 1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is unique due to the presence of the chlorobenzoyl group, which can influence its chemical reactivity and biological activity. The specific substituents on the benzoyl group can significantly affect the compound’s properties, making it distinct from its analogs.

Properties

Molecular Formula

C21H16BrClO4

Molecular Weight

447.7 g/mol

IUPAC Name

1a-acetyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-7bH-cyclopropa[c]chromen-2-one

InChI

InChI=1S/C21H16BrClO4/c1-3-20(18(25)12-4-7-14(23)8-5-12)17-15-10-13(22)6-9-16(15)27-19(26)21(17,20)11(2)24/h4-10,17H,3H2,1-2H3

InChI Key

HERXDMZGRGPLFY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)C)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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